molecular formula C13H21N B12444476 N-ethyl-N-(4-ethylbenzyl)ethanamine

N-ethyl-N-(4-ethylbenzyl)ethanamine

Cat. No.: B12444476
M. Wt: 191.31 g/mol
InChI Key: SBSQUCUSGSSNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(4-ethylbenzyl)ethanamine is a tertiary amine featuring two ethyl groups and a 4-ethylbenzyl substituent on the nitrogen atom. Its molecular formula is C₁₉H₂₅N (molecular weight: 267.41 g/mol). This compound is part of a broader class of substituted ethanamines, which are widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-ethyl-N-[(4-ethylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H21N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

SBSQUCUSGSSNMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-ethylbenzyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of N-ethylbenzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-ethylbenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds (e.g., alkyl halides)

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Substituted amines

Scientific Research Applications

N-ethyl-N-(4-ethylbenzyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

    Industry: this compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-ethylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-ethyl-N-(4-ethylbenzyl)ethanamine with key analogs, highlighting differences in substituents, molecular properties, and reactivity:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 4-Ethylbenzyl C₁₉H₂₅N 267.41 Potential catalyst or ligand N/A
N-Ethyl-N-(4-methoxybenzyl)ethanamine (7a) 4-Methoxybenzyl C₁₂H₁₉NO 193.29 Suzuki-Miyaura cross-coupling
N-Ethyl-N-(3-methoxybenzyl)ethanamine (1l) 3-Methoxybenzyl C₁₂H₁₉NO 193.29 Hydrosilylation reactions
N-Ethyl-N-(pyridin-3-ylmethyl)ethanamine Pyridin-3-ylmethyl C₁₀H₁₆N₂ 164.25 Coordination chemistry
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl C₁₈H₂₁INO₂ 426.27 Psychoactive research (serotonin agonist)
Boron-containing analog () 4-Boronate-ethylbenzyl C₁₉H₂₉BNO₂ 289.23 Suzuki-Miyaura cross-coupling
Key Observations:
  • Electronic Effects : Methoxy-substituted analogs (e.g., 7a, 1l) exhibit enhanced electron-donating properties, which influence their reactivity in catalytic processes. The 4-ethylbenzyl group in the target compound may confer greater hydrophobicity compared to methoxy derivatives .
  • Pharmacological Potential: While NBOMe analogs (e.g., 25I-NBOMe) are psychoactive, the target compound’s lack of methoxy or halogen substituents suggests divergent biological activity .
  • Boron Derivatives : Boron-containing analogs (e.g., ) are tailored for cross-coupling reactions, leveraging boronate groups for Suzuki-Miyaura applications .

Spectroscopic and Physical Properties

  • NMR Data : Methoxy-substituted analogs (e.g., 7a) show characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) . The target compound’s ¹H NMR would instead feature ethylbenzyl protons (δ 1.2–2.6 ppm for ethyl groups).
  • Chromatography : Analogs like 7a exhibit low Rf values (0.08 in hexanes:EtOAc), suggesting moderate polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.